molecular formula C20H24N4 B1417586 N-(4-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine CAS No. 1172949-94-8

N-(4-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

Cat. No.: B1417586
CAS No.: 1172949-94-8
M. Wt: 320.4 g/mol
InChI Key: NEICHFPOTDRFQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine is a useful research compound. Its molecular formula is C20H24N4 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N-(4-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including enoyl-[acyl-carrier-protein] reductase, which is involved in the fatty acid elongation cycle of the FAS-II pathway . The interaction with this enzyme suggests that N-(4-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine may influence lipid metabolism and related biochemical processes.

Cellular Effects

N-(4-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown that this compound can induce apoptosis in certain cancer cell lines, thereby inhibiting cell proliferation . Additionally, it has been reported to affect the cell cycle, particularly by arresting cells in the G0/G1 phase .

Molecular Mechanism

The molecular mechanism of action of N-(4-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been shown to inhibit the activity of enoyl-[acyl-carrier-protein] reductase, thereby affecting the fatty acid elongation cycle . Additionally, it may interact with other proteins and enzymes involved in cellular signaling pathways, leading to alterations in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that N-(4-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine remains stable under certain conditions, but may degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of N-(4-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine vary with different dosages in animal models. Research has demonstrated that low to moderate doses of this compound can have therapeutic effects, such as inhibiting tumor growth in cancer models . High doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

N-(4-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to affect the fatty acid elongation cycle by inhibiting enoyl-[acyl-carrier-protein] reductase . Additionally, it may influence other metabolic processes, such as glycolysis and the tricarboxylic acid cycle, by modulating the activity of key enzymes involved in these pathways .

Transport and Distribution

The transport and distribution of N-(4-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The localization and accumulation of N-(4-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine are influenced by its interactions with transport proteins and cellular membranes .

Subcellular Localization

N-(4-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine exhibits specific subcellular localization, which affects its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . The subcellular localization of N-(4-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4/c1-15-6-8-16(9-7-15)14-22-19-20(10-12-21-13-11-20)24-18-5-3-2-4-17(18)23-19/h2-9,21,24H,10-14H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEICHFPOTDRFQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN=C2C3(CCNCC3)NC4=CC=CC=C4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 2
N-(4-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 3
N-(4-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 4
N-(4-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 5
N-(4-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 6
N-(4-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.